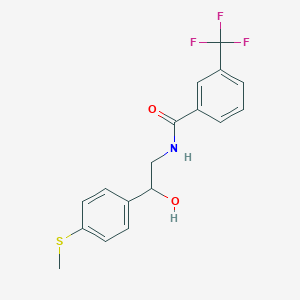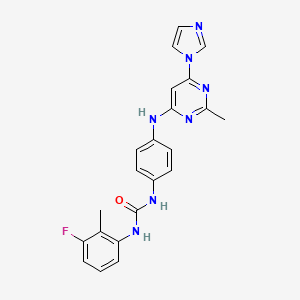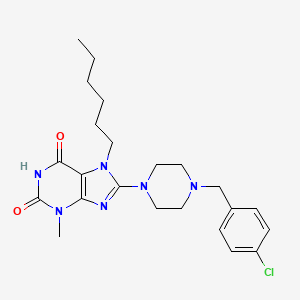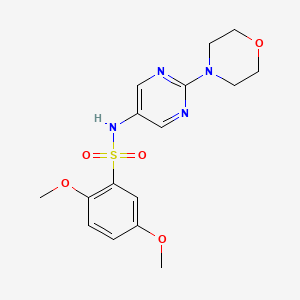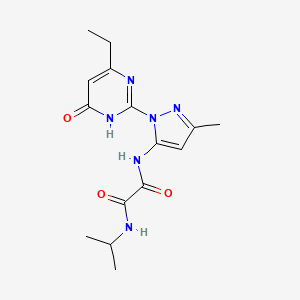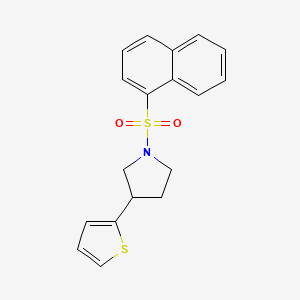
1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine, also known as NS8593, is a small molecule that has gained significant interest in scientific research due to its potential as a therapeutic agent. NS8593 belongs to the class of compounds known as ion channel modulators, which have been shown to have a wide range of applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Organocatalysis
One notable application of related compounds involves organocatalysis. For instance, a study detailed the use of a catalyst bearing both a pyrrolidine and a sulfone moiety for the highly stereoselective Michael addition of ketones to nitroolefins. This catalyst shows remarkable catalytic activity, yielding products with high efficiency and stereoselectivity on water without the need for additives (S. Syu, Tzu-Ting Kao, & Wenwei Lin, 2010).
Chemosensors
Compounds with structural similarities have been synthesized and characterized for their molecular recognition abilities towards transition metal ions. These compounds exhibit significant selectivity towards Cu2+ ions, changing color upon complexation, which is crucial for chemosensor applications (Prajkta Gosavi-Mirkute et al., 2017).
Conducting Polymers
Derivatives of bis(pyrrol-2-yl) arylenes, including compounds similar to the mentioned chemical, have been synthesized for their low oxidation potential and stable conducting properties. These findings highlight their potential in electronic materials and devices (G. Sotzing et al., 1996).
Organocatalyst Characterization
Another research area includes the complete NMR assignment of derivatives serving as organocatalysts for asymmetric Michael addition, aiding in understanding the catalyzing mechanism and structural analysis of similar compounds (Cui Yan-fang, 2008).
Propiedades
IUPAC Name |
1-naphthalen-1-ylsulfonyl-3-thiophen-2-ylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-23(21,18-9-3-6-14-5-1-2-7-16(14)18)19-11-10-15(13-19)17-8-4-12-22-17/h1-9,12,15H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDKWHZGRXRMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

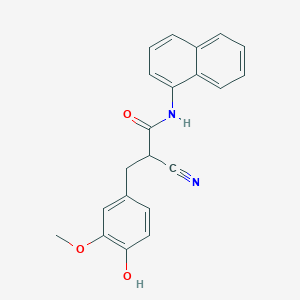
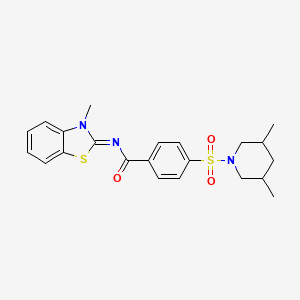
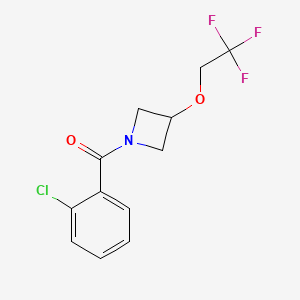
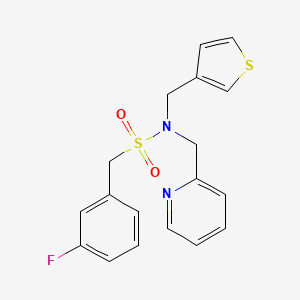
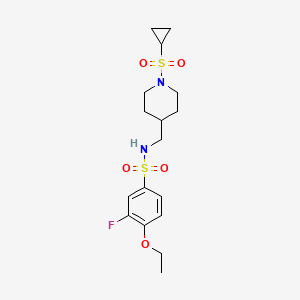
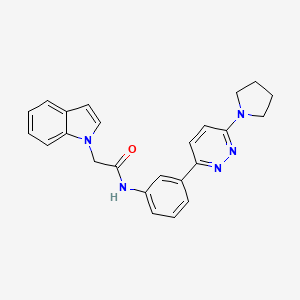
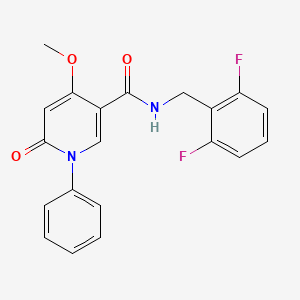
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2466836.png)
